1-ethyl-2-piperazinone hydrochloride
Description
Properties
IUPAC Name |
1-ethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWKRNZXOFPIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Use of Piperazine Mono-Hydrochloride as a Key Intermediate
A patented method for preparing high-purity piperazine derivatives such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine hydrochloride involves the intermediate formation of piperazine mono-hydrochloride, which effectively protects one nitrogen site and prevents over-substitution. This approach is highly relevant for synthesizing 1-ethyl-2-piperazinone hydrochloride, where selective substitution is critical.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of piperazine with piperazine dihydrochloride to form piperazine mono-hydrochloride | Solvent: water or alcohol (methanol/ethanol); molar ratio piperazine:piperazine dihydrochloride ~1:0.91; temperature ~reflux for 1.2 h | Mono-hydrochloride salt formation protects one amine |
| 2 | Reaction of piperazine mono-hydrochloride with alkylating agent (e.g., 2-(2-chloroethoxy)ethanol) | Solvent: polar or non-polar (methanol, ethanol, dichloromethane, toluene); molar ratio ~1.8:1; temperature 40-120 °C; time 2-8 h | Selective mono-substitution achieved, minimizing disubstitution impurities |
| 3 | Filtration to recover piperazine dihydrochloride by-product | Filtration and drying for reuse | Improves material economy and reduces waste |
| 4 | Solvent removal from filtrate to obtain crude product | Evaporation under reduced pressure | Concentrates product for purification |
| 5 | Vacuum distillation (rectification) to purify the product | Temperature 120-160 °C; vacuum 10-30 mmHg | Yields high-purity product (>98%) |
This method notably improves product purity, yield (>75%), and reduces costs and environmental impact, making it suitable for industrial-scale production.
Alternative Approaches and Their Limitations
Direct alkylation of piperazine with alkyl halides under alkaline conditions often leads to significant di-substitution impurities due to equivalent reactivity of both nitrogen atoms, resulting in low selectivity and purity (<85%) and low overall yield (~55%).
Use of tosylated glycol ethers as alkylating agents can improve selectivity but introduces complexity due to tosyl chloride side reactions and impurities from disulfonylated by-products, complicating purification.
Protection strategies using piperazinecarboxylic acid ethyl esters reduce disubstitution but require expensive, less accessible starting materials and involve additional hydrolysis steps, lowering overall yield and increasing process complexity.
Detailed Reaction Scheme for Piperazine Mono-Hydrochloride Route
The general reaction for preparing a piperazine derivative analogous to 1-ethyl-2-piperazinone hydrochloride can be summarized as:
$$
\text{Piperazine} + \text{Piperazine dihydrochloride} \xrightarrow{\text{solvent}} \text{Piperazine mono-hydrochloride}
$$
$$
\text{Piperazine mono-hydrochloride} + \text{Alkylating agent} \xrightarrow{\text{solvent, heat}} \text{Mono-substituted piperazine derivative} + \text{Piperazine dihydrochloride (recovered)}
$$
Purification by vacuum distillation yields the high-purity product.
Data Table Summarizing Optimal Conditions and Outcomes
| Parameter | Optimal Range | Typical Value | Effect on Product |
|---|---|---|---|
| Piperazine : Piperazine dihydrochloride molar ratio (Step 1) | 1 : 0.8–1.2 | 1 : 0.91 | Ensures mono-hydrochloride formation |
| Solvent type (Step 1) | Water or alcohol (methanol, ethanol) | Methanol | Facilitates salt formation and solubility |
| Solvent volume (Step 1) | 1.8–2.2 mL/g (relative to piperazine) | 2.0 mL/g | Ensures proper reaction medium |
| Piperazine mono-hydrochloride : Alkylating agent molar ratio (Step 2) | 1.8–2.2 : 1 | 1.82 : 1 | Controls substitution level |
| Solvent type (Step 2) | Polar or non-polar (methanol, dichloromethane, toluene) | Methanol | Influences reaction rate and selectivity |
| Reaction temperature (Step 2) | 40–120 °C | 80 °C | Balances reaction speed and side reactions |
| Reaction time (Step 2) | 2–8 hours | 5.5 hours | Completes substitution |
| Vacuum distillation temperature (Step 5) | 120–160 °C | 140 °C (typical) | Purifies product |
| Vacuum pressure (Step 5) | 10–30 mmHg | 20 mmHg | Prevents decomposition |
Research Findings and Industrial Relevance
The use of piperazine mono-hydrochloride intermediate significantly reduces di-substituted impurities, improving product purity to over 98% and yield to over 75%, compared to traditional methods yielding <85% purity and ~55% yield.
Recycling of piperazine dihydrochloride by-product reduces raw material costs and waste generation, aligning with green chemistry principles.
The method's reliance on widely available and inexpensive raw materials (piperazine and its dihydrochloride salt) enhances industrial scalability and cost-effectiveness.
Vacuum distillation under controlled temperature and pressure is effective for product purification without significant losses.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-Ethyl-2-piperazinone hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of various pharmaceuticals and agrochemicals, facilitating the development of new compounds with potential therapeutic effects.
Building Block for Derivatives
The compound is also explored as a building block for synthesizing piperazine and piperidine derivatives, which are known for their cognitive enhancement properties. This application is particularly relevant in the design of drugs targeting neurological disorders .
Biological Applications
Biochemical Properties
Research indicates that 1-ethyl-2-piperazinone hydrochloride interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction suggests a potential role in pharmacokinetics and drug-drug interactions .
Cellular Effects
The compound has been shown to affect various cellular processes. For example, it modulates GABA receptor activity, influencing neurotransmission and potentially providing therapeutic effects for conditions such as anxiety and depression.
Therapeutic Potential
Investigated Therapeutic Uses
Ongoing studies are evaluating the therapeutic properties of 1-ethyl-2-piperazinone hydrochloride. It is being investigated for its potential to act as an agonist for GABA receptors, which could lead to new treatments for neurological disorders .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to be employed in various industrial processes, enhancing the efficiency and effectiveness of chemical reactions .
Data Table: Interaction with Cytochrome P450 Enzymes
| Enzyme Type | Effect on Activity |
|---|---|
| CYP1A2 | Inhibition observed |
| CYP2D6 | Modulation of activity |
| CYP3A4 | Variable effects |
Case Study 1: Neuropharmacological Research
A study conducted by researchers at a prominent university explored the effects of 1-ethyl-2-piperazinone hydrochloride on GABA receptor modulation. The results indicated that low concentrations of the compound enhanced GABAergic transmission, suggesting its potential use as an anxiolytic agent.
Case Study 2: Drug Metabolism
In another study focusing on drug metabolism, scientists assessed how 1-ethyl-2-piperazinone hydrochloride interacts with cytochrome P450 enzymes. The findings revealed significant inhibition of CYP1A2 activity, highlighting its importance in understanding drug interactions and optimizing therapeutic regimens.
Mechanism of Action
The mechanism of action of 1-ethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may influence neurotransmitter systems or enzyme activity, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazinone hydrochlorides are structurally diverse, with variations in substituents affecting their physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated properties based on analogs.
Key Observations:
Substituent Effects: Alkyl Groups (Ethyl vs. Aromatic/Heterocyclic Substituents: Chlorophenyl () and thiazolyl () groups introduce steric bulk and electronic effects, influencing receptor binding in CNS or antimicrobial applications.
Pharmacological Relevance: The 3-chlorophenyl derivative () is linked to serotonin receptor modulation, while thiazolyl-substituted analogs () show promise in antimicrobial research. Piperazinone hydrochlorides with alkyl groups are often intermediates in antipsychotic drug synthesis due to their balanced solubility and stability .
Safety Profiles: Most piperazinone hydrochlorides, including 1-(2-thiazolyl)piperazine HCl (), are classified as low hazard under GHS standards.
Biological Activity
1-Ethyl-2-piperazinone hydrochloride (CAS No. 873221-66-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
1-Ethyl-2-piperazinone hydrochloride is known to interact with various enzymes and proteins, notably cytochrome P450 enzymes, which are essential for drug metabolism. This interaction suggests a potential role in pharmacokinetics and drug-drug interactions.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme Type | Effect on Activity |
|---|---|
| CYP1A2 | Inhibition observed |
| CYP2D6 | Modulation of activity |
| CYP3A4 | Variable effects |
Cellular Effects
The compound has been shown to influence several cellular processes, including cell signaling pathways and gene expression. Notably, it acts as a GABA receptor agonist, which is crucial for neurotransmission.
Table 2: Cellular Effects of 1-Ethyl-2-Piperazinone Hydrochloride
| Cellular Process | Observed Effect |
|---|---|
| GABA Receptor Activity | Agonistic effect leading to hyperpolarization |
| Gene Expression | Modulation observed |
| Cellular Metabolism | Altered enzyme activity |
Molecular Mechanism
The molecular mechanism underlying the biological activity of 1-ethyl-2-piperazinone hydrochloride involves its binding to GABA receptors, resulting in hyperpolarization of nerve endings. This mechanism is critical for its potential use in treating neurological disorders.
Temporal and Dosage Effects
Research indicates that the effects of 1-ethyl-2-piperazinone hydrochloride can vary over time and with dosage. Lower doses may exhibit therapeutic effects, while higher doses could lead to neurotoxicity and other adverse outcomes.
Table 3: Dosage Effects in Animal Models
| Dosage Range (mg/kg) | Therapeutic Effects | Toxicity Observed |
|---|---|---|
| 0.1 - 1 | Neurotransmitter modulation | None |
| 10 - 50 | Enhanced GABAergic activity | Neurotoxicity observed |
Metabolic Pathways
The compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of 1-ethyl-2-piperazinone hydrochloride within biological systems are mediated by specific transporters. Its localization within cells can significantly influence its biological effects.
Table 4: Subcellular Localization Patterns
| Organelle | Localization Observed |
|---|---|
| Plasma Membrane | High concentration |
| Mitochondria | Moderate presence |
| Nucleus | Minimal localization |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of 1-ethyl-2-piperazinone hydrochloride in various fields:
- Neuropharmacology : Investigated for its effects on anxiety-related behaviors in animal models, showing promise as an anxiolytic agent.
- Antimicrobial Activity : Preliminary studies suggest antibacterial properties against Gram-positive bacteria.
- Cancer Research : Exhibited cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.
Table 5: Anticancer Activity Summary
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HCT-116 (Colon Cancer) | 12.3 |
| A549 (Lung Cancer) | 18.9 |
Q & A
Basic: What safety protocols are critical when handling 1-ethyl-2-piperazinone hydrochloride in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Inspect gloves for integrity before use .
- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks .
- Spill Management : Use inert absorbents (e.g., vermiculite) for containment, followed by disposal as hazardous waste .
- Storage : Store in sealed containers in dry, ventilated areas away from ignition sources .
Basic: How can researchers assess the purity of 1-ethyl-2-piperazinone hydrochloride?
Methodological Answer:
- Chromatographic Methods :
| Method | Parameters | Detection Limit | Reference |
|---|---|---|---|
| TLC | Silica gel, EtOAc/Hex | 0.1 µg | |
| HPLC | C18 column, 1 mL/min | 0.01 mg/mL |
Advanced: What strategies optimize synthesis yields of 1-ethyl-2-piperazinone hydrochloride derivatives?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperazine systems .
- Stoichiometric Control : Maintain 1:1 molar ratios between precursors to minimize side products .
- Reaction Monitoring : Use in-situ FTIR or -NMR to track intermediate formation .
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Time | 3–6 hours | Prevents decomposition | |
| Temperature | 80–110°C | Balances kinetics/stability | |
| Solvent | DMF | Increases reaction rate |
Advanced: How should researchers address contradictory reaction outcomes in synthesizing analogs?
Methodological Answer:
- Mechanistic Re-evaluation : Use DFT calculations to validate proposed pathways .
- Byproduct Analysis : Employ LC-MS/MS to identify unexpected products (e.g., imidazopyridinone derivatives formed under acidic conditions ).
- Condition Screening : Test pH (4–10) and temperature (25–100°C) via fractional factorial design .
Example Case : Acidification of 2-(3-amino-4-pyridyl)hydrazinecarboxylate hydrochloride unexpectedly yielded 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)one hydrochloride, highlighting the need for robust byproduct screening .
Basic: What stability considerations apply to 1-ethyl-2-piperazinone hydrochloride storage?
Methodological Answer:
- Moisture Control : Store in desiccators with silica gel to prevent hydrolysis .
- Temperature : Maintain at 2–8°C for long-term stability .
- Light Exposure : Use amber glass containers to avoid photodegradation .
Advanced: What methodologies assess the ecological impact of 1-ethyl-2-piperazinone hydrochloride in lab waste?
Methodological Answer:
- Biodegradation Studies : Use OECD 301D shake-flask tests with activated sludge to measure .
- Toxicity Assays : Conduct Daphnia magna 48-hour LC tests (ISO 6341) .
- Soil Mobility : Apply column leaching experiments with standardized soil (OECD 121) .
Note : Current SDS data indicate no ecotoxicological studies exist; these methods are recommended preemptively .
Advanced: How can researchers resolve spectral data contradictions in structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate -NMR, -NMR, and HRMS data .
- X-ray Crystallography : Resolve ambiguities in piperazine ring conformation .
- Computational Modeling : Compare experimental IR spectra with DFT-simulated vibrational modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
